molecular formula C9H13N3 B3678783 N-allyl-4,6-dimethyl-2-pyrimidinamine CAS No. 17466-17-0

N-allyl-4,6-dimethyl-2-pyrimidinamine

Cat. No. B3678783
CAS RN: 17466-17-0
M. Wt: 163.22 g/mol
InChI Key: VBBZYTHLXKGIES-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .


Molecular Structure Analysis

The molecular structure of “N-allyl-4,6-dimethyl-2-pyrimidinamine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“N-allyl-4,6-dimethyl-2-pyrimidinamine” has a molecular weight of 123.1558 . More detailed physical and chemical properties are not available from the current sources.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4,6-dimethyl-N-prop-2-enylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-5-10-9-11-7(2)6-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBZYTHLXKGIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539035
Record name 4,6-Dimethyl-N-(prop-2-en-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-N-(prop-2-en-1-yl)pyrimidin-2-amine

CAS RN

17466-17-0
Record name 4,6-Dimethyl-N-(prop-2-en-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 g (0.14 mol) 2-chlor-4,6-dimethylpyrimidine are heated under reflux in 60 ml allylamine. After 4 hours the reaction is terminated. The excess allylamine is distilled off. Thereafter the residue is withdrawn in ethyl acetate and then washed with 150 ml saturated bicarbonate solution. After drying across Na2SO4 the solvent is discharged. In this manner are obtained 22.5 g (99% of theoretical) 2-allylamino-4,6-dimethylpyrimidine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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